molecular formula C12H10N6 B1296041 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine CAS No. 1671-86-9

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Cat. No. B1296041
CAS RN: 1671-86-9
M. Wt: 238.25 g/mol
InChI Key: QGNCLGGVWYZSSZ-UHFFFAOYSA-N
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Description

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is a chemical compound that may be used in the preparation of mononuclear, cyclic tetranuclear, and 1-D helical-chain Cu (II) complexes, via metal-assisted hydrolysis . It undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .


Synthesis Analysis

The synthesis of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine involves solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers . It also reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives . A one-pot synthesis of gold nano-objects is described by simply mixing a gold salt (HAuCl4), dodecanethiol and 3,6-di-2-pyridyl-1,2,4,5-tetraazine .


Molecular Structure Analysis

The molecular structure of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is represented by the formula C12H10N6 . The InChI key for this compound is QGNCLGGVWYZSSZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine include its reaction with fullerene C60 in a solid-state by high-speed vibration milling technique . It also acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .


Physical And Chemical Properties Analysis

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is a solid at room temperature . It has a molecular weight of 238.25 . The compound has a melting point of 225 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis of Coordination Polymers

This compound is utilized in the synthesis of various coordination polymers. For instance, it undergoes solvothermal reactions with copper(II) salts to form copper-containing coordination polymers . These polymers have potential applications in catalysis, gas storage, and separation technologies due to their unique structural properties.

Metal-Assisted Hydrolysis

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine: is involved in metal-assisted hydrolysis to prepare mononuclear, cyclic tetranuclear, and 1-D helical-chain copper(II) complexes . These complexes are studied for their magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents.

Synthesis of Pyridazine Derivatives

The compound serves as a precursor in the synthesis of substituted 3,6-di(2-pyridyl)pyridazines through inverse electron demand Diels-Alder reactions with alkenes or alkynes . Pyridazine derivatives are of interest due to their pharmacological properties and as intermediates in organic synthesis.

Formation of Novel Cyclic Tetranuclear Zn(II) Complex

It is used in the synthesis of novel cyclic tetranuclear Zn(II) complexes . These complexes have potential applications in the field of bioinorganic chemistry, particularly as models for biological zinc sites.

Organic Electronics

Due to its electron-deficient nature, 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can act as an electron acceptor in organic electronic devices . It could be used in the development of organic photovoltaics and light-emitting diodes (LEDs).

Chemical Sensors

The compound’s ability to form complexes with various metals makes it a candidate for use in chemical sensors . These sensors could detect the presence of specific metal ions in environmental or biological samples.

Pharmaceutical Research

As a versatile heterocyclic compound, it has potential applications in pharmaceutical research. Its derivatives could be explored for their therapeutic properties, including antiviral, antibacterial, and anticancer activities .

Material Science

The compound’s structural features make it suitable for the design of new materials with desired properties. It could be used in the development of advanced materials for coatings, adhesives, and composite materials .

Safety and Hazards

The safety information for 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine includes several hazard statements: H315-H319-H228 . Precautionary statements include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNCLGGVWYZSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301607
Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

CAS RN

1671-86-9
Record name NSC144936
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Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE
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